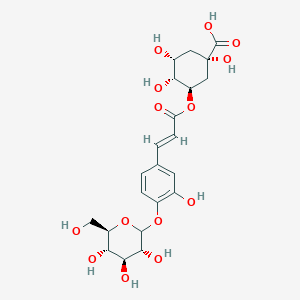

5-O-(3'-O-Glucosylcaffeoyl)quinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28O14 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m1/s1 |

InChI Key |

ABXYVNGLNANCOI-NSGBDHDDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Caffeoylquinic Acid Glycosides in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeoylquinic acids (CQAs) are a significant class of phenolic esters, widely distributed throughout the plant kingdom. These compounds, formed between caffeic acid and quinic acid, and their glycosylated derivatives, play crucial roles in plant physiology, including defense against pathogens and UV radiation.[1] For humans, CQAs are of great interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1] 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid, is the most abundant isomer.[1] The structural diversity of CQAs is further expanded by glycosylation, a process that modifies their solubility, stability, and biological activity.

This technical guide provides a comprehensive overview of the biosynthesis of caffeoylquinic acid glycosides in plants, from the core phenylpropanoid pathway to the final glycosylation steps. It includes detailed information on the key enzymes, regulatory networks, quantitative data, and experimental protocols relevant to researchers in phytochemistry, metabolic engineering, and drug discovery.

The Core Biosynthesis Pathway of Caffeoylquinic Acids

The biosynthesis of CQAs originates from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce key intermediates. The formation of 5-CQA, the central precursor for other CQA isomers and their derivatives, can occur through several distinct routes.[1]

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[2]

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[3]

-

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

From p-coumaroyl-CoA, the pathway branches into several routes to produce 5-CQA:

-

Pathway 1 (Shikimate Shunt): This pathway involves the transfer of the p-coumaroyl group to shikimate, followed by hydroxylation and subsequent transfer to quinate.

-

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-shikimate.[1]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H) hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[1]

-

HCT then catalyzes the reverse reaction, transferring the caffeoyl group back to CoA to form caffeoyl-CoA.[1]

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the caffeoyl group from caffeoyl-CoA to quinate, yielding 5-O-caffeoylquinic acid (5-CQA).[4]

-

-

Pathway 2 (Quinate Shunt): This route involves the direct acylation of quinate with p-coumaroyl-CoA.

-

Pathway 3 (Caffeic Acid Intermediate): This pathway proceeds through the formation of free caffeic acid.

-

Pathway 4 (via Caffeoyl Shikimate Esterase):

-

Pathway 5 (via Caffeoyl-Glucoside):

-

In some species, caffeic acid can be glucosylated.

-

Hydroxycinnamoyl-D-glucose:quinate hydroxycinnamoyl transferase (HCGQT) can then transfer the caffeoyl group from a caffeoyl-glucoside to quinate to form CQA.[4]

-

Glycosylation of Caffeoylquinic Acids

Following the synthesis of the CQA core structure, glycosylation introduces further chemical diversity. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[5] Glycosylation can occur on the hydroxyl groups of either the caffeoyl or the quinic acid moiety.

While specific UGTs dedicated to the glycosylation of CQAs are not yet fully characterized across many species, studies on related phenylpropanoids provide a model for this process. For instance, UGT71C1 from Arabidopsis thaliana has been shown to specifically glucosylate the 3-hydroxyl group of caffeic acid.[6][7][8][9] It is plausible that homologous UGTs are responsible for the glycosylation of CQAs in other plants. The regioselectivity of UGTs is a key determinant of the final structure of the glycoside.[6][7][8][9]

The resulting CQA glycosides can be further modified, for example, by acylation with groups like malonate.

Regulation of Caffeoylquinic Acid Glycoside Biosynthesis

The biosynthesis of CQA glycosides is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal and environmental signals.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway:

-

MYB (v-myb myeloblastosis viral oncogene homolog) transcription factors are key regulators. Some MYB proteins act as activators, while others function as repressors of phenylpropanoid biosynthesis genes.

-

bHLH (basic helix-loop-helix) transcription factors often form complexes with MYB proteins to regulate target gene expression.

-

WRKY transcription factors are also involved in modulating the expression of pathway genes, often in response to stress signals.[1]

These transcription factors bind to specific cis-regulatory elements in the promoters of genes like PAL, C4H, 4CL, HCT, and HQT, thereby controlling the metabolic flux into the CQA biosynthesis pathway.

Hormonal and Environmental Regulation

The biosynthesis of CQA glycosides is integrated with plant growth and defense responses through hormonal signaling pathways:

-

Jasmonates (e.g., methyl jasmonate, MeJA) are well-known elicitors of secondary metabolism, including the phenylpropanoid pathway, often as a response to wounding or pathogen attack.[10] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that upregulate biosynthetic genes.[11][12][13][14]

-

Auxins and Gibberellins have also been shown to influence phenylpropanoid metabolism, often in an antagonistic manner to jasmonates, reflecting the trade-off between growth and defense.[15][16][17]

-

Light , particularly UV-B radiation, is a potent inducer of the phenylpropanoid pathway, leading to the accumulation of UV-protective compounds like CQAs.[10] Light signals are perceived by photoreceptors, which in turn modulate the activity of transcription factors controlling the pathway.[10][18][19]

Quantitative Data

Kinetic Properties of Key Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in CQA biosynthesis can vary between plant species and isoforms. The following table summarizes some reported kinetic values.

| Enzyme | Plant Source | Substrate | K_m (µM) | V_max | k_cat | Reference(s) |

| PAL | Arabidopsis thaliana (AtPAL1) | L-Phenylalanine | 64-71 | - | - | [20] |

| PAL | Arabidopsis thaliana (AtPAL2) | L-Phenylalanine | 64-71 | - | - | [20] |

| PAL | Arabidopsis thaliana (AtPAL4) | L-Phenylalanine | 64-71 | - | - | [20] |

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 nmol/h·mg protein | - | [21] |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | ~2-5 | - | High turnover | [22][23] |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | ~20-50 | - | - | [24] |

| HCT | Populus trichocarpa | p-Coumaroyl-CoA | - | - | Low reverse reaction efficiency | [14] |

| HQT | Solanum lycopersicum | Caffeoyl-CoA | - | - | - | [4] |

Content of Caffeoylquinic Acid Derivatives in Various Plant Materials

The concentration of CQAs and their glycosides varies significantly depending on the plant species, tissue type, and environmental conditions.

| Plant Species | Tissue | CQA Derivative | Concentration | Reference(s) |

| Coffea arabica (Green beans) | Beans | 3-O-caffeoylquinic acid | 0.09 - 0.27 µg/mL (in extract) | [25] |

| Coffea arabica (Green beans) | Beans | 4-O-caffeoylquinic acid | 0.14 - 0.43 µg/mL (in extract) | [25] |

| Coffea arabica (Green beans) | Beans | 5-O-caffeoylquinic acid | 0.79 - 2.39 µg/mL (in extract) | [25] |

| Cynara scolymus (Artichoke) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 mg/kg | [26] |

| Cynara scolymus (Artichoke) | Juice | 1,3-di-O-caffeoylquinic acid | Predominant | [26] |

| Ainsliaea acerifolia | Leaves | Chlorogenic acid | 0.91 µg/mL (LOQ) | [6] |

| Ainsliaea acerifolia | Leaves | Isochlorogenic acid A | 0.36 µg/mL (LOQ) | [6] |

| Ainsliaea acerifolia | Leaves | 1,5-dicaffeoylquinic acid | 0.71 µg/mL (LOQ) | [6] |

Experimental Protocols

Enzyme Extraction from Plant Tissues

This protocol provides a general method for extracting active enzymes for subsequent activity assays.

-

Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Buffer: Add the powdered tissue to an ice-cold extraction buffer. A typical buffer consists of 50-100 mM Tris-HCl (pH 7.5-8.8), containing additives to maintain enzyme stability, such as 10-14 mM β-mercaptoethanol (to prevent oxidation), 1 mM EDTA (a chelating agent), and polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds that can inhibit enzymes.[27]

-

Homogenization: Homogenize the mixture on ice.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. For some enzymes like C4H, which is a microsomal enzyme, further ultracentrifugation steps are required to isolate the microsomal fraction.

-

Desalting (Optional): The crude extract can be desalted using a desalting column (e.g., Sephadex G-25) to remove small molecules that might interfere with the assay.

Enzyme Activity Assays

This assay measures the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.[1][15][27][28][29]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

~2.8 mL of 50 mM Tris-HCl buffer (pH 8.8).

-

0.1 mL of crude or purified enzyme extract.

-

-

Initiation: Start the reaction by adding 0.1 mL of L-phenylalanine solution (e.g., 60 mM stock). The final concentration of L-phenylalanine in the reaction should be around 2 mM.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be quantified using the molar extinction coefficient of trans-cinnamic acid.

This assay measures the formation of the thioester bond in p-coumaroyl-CoA, which has an absorbance maximum around 333 nm.[5][23][30]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.5).

-

2.5 mM ATP.

-

2.5 mM MgCl₂.

-

0.5 mM Coenzyme A.

-

Enzyme extract.

-

-

Initiation: Start the reaction by adding p-coumaric acid to a final concentration of 0.2 mM.

-

Measurement: Monitor the increase in absorbance at 333 nm at a constant temperature.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.

Heterologous Expression and Purification of Recombinant Enzymes

This workflow is essential for detailed kinetic characterization of individual enzymes.

-

Gene Cloning: Amplify the coding sequence of the target gene (e.g., HQT, UGT) from plant cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression). Often, an affinity tag (e.g., His-tag) is added to facilitate purification.

-

Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3).[31][32][33][34]

-

Protein Expression: Grow the transformed cells in a suitable medium and induce protein expression with an inducer like IPTG.

-

Cell Lysis: Harvest the cells and lyse them by sonication or other methods in a suitable buffer.

-

Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification: Verify the purity and size of the protein using SDS-PAGE.

-

Functional Assay: Use the purified protein in enzyme activity assays as described above to determine its substrate specificity and kinetic parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Genome-wide identification, characterization, and expression analysis of UDP-glycosyltransferase genes associated with secondary metabolism in alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. [PDF] The interplay between light and jasmonate signalling during defence and development. | Semantic Scholar [semanticscholar.org]

- 19. Light-dependent regulation of the jasmonate pathway | Semantic Scholar [semanticscholar.org]

- 20. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. curresweb.com [curresweb.com]

- 22. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. mdpi.com [mdpi.com]

- 26. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. agrometodos.com [agrometodos.com]

- 29. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 30. A New Segmented Gradient HPLC-DAD and Spectra Index Plots for Measuring Caffeine and Chlorogenic Acid in Dark and Green Coffees - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Heterologous expression and functional characterization of a plant alkaline phytase in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Heterologous expression and functional characterization of phytaspase, a caspase-like plant protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Heterologous Expression of the Phytochelatin Synthase CaPCS2 from Chlamydomonas acidophila and Its Effect on Different Stress Factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: 5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and insights into its biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex natural product. Its fundamental physicochemical characteristics are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₁₄ | [1][2][3] |

| Molecular Weight | 516.45 g/mol | [1][2][3] |

| CAS Number | 1629852-63-6 | [1] |

| Appearance | Typically a powder | [1] |

| Solubility | Soluble in solvents such as DMSO. Preparation of a 40 mg/mL mother liquor in DMSO is possible. For in vivo studies, a formulation in DMSO, PEG300, Tween 80, and saline/PBS can be prepared. | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |

| Natural Sources | Found in the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L. | [1][2][4][5][6] |

Experimental Protocols

Isolation and Purification from Plant Material

The following protocol is a generalized methodology based on the successful isolation of related caffeoylquinic acid derivatives from plant sources. This can be adapted for the specific isolation of this compound from sources like Ilex glabra or Lycium barbarum.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent system, such as methanol or an acetone-water mixture, to isolate the polar phenolic compounds.[7]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning, for example, with n-hexane, to remove nonpolar constituents like lipids and chlorophyll.

-

Column Chromatography: The aqueous layer is then subjected to a series of column chromatographic steps. Common stationary phases for separating phenolic compounds include MCI gel and Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield the pure this compound.

Characterization

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy: UV-Vis spectroscopy can be used to observe the characteristic absorption maxima of the phenolic chromophores. IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxyl, and ester groups.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Studies have shown that this compound can reduce the secretion of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] This suggests its potential to modulate inflammatory responses.

Putative Anti-inflammatory Signaling Pathway

Based on the known mechanisms of related phenolic compounds and caffeoylquinic acid derivatives, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed. It is likely to involve the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a key pathway activated by LPS. This inhibition would lead to the downstream suppression of the NF-κB and MAPK signaling pathways, ultimately reducing the expression of pro-inflammatory genes.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. It has shown good scavenging capacity for 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) free radicals.[6]

Conclusion

This compound presents a promising profile for further investigation in the fields of pharmacology and drug development. Its anti-inflammatory and antioxidant properties, coupled with its natural origin, make it a compelling candidate for the development of new therapeutic agents. This guide provides a foundational repository of its known characteristics to aid in these research endeavors. Further studies are warranted to fully elucidate its spectroscopic properties and confirm its precise mechanisms of action in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003072) [hmdb.ca]

- 3. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1S,3R,4S,5R)5-O-Caffeoylquinic acid: isolation, stereo-structure characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

An In-depth Technical Guide on 5-O-(3'-O-Glucosylcaffeoyl)quinic acid (CAS: 1629852-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-(3'-O-Glucosylcaffeoyl)quinic acid, with the Chemical Abstracts Service (CAS) number 1629852-63-6, is a naturally occurring phenolic compound. It is a glycosylated derivative of caffeoylquinic acid, a class of compounds well-regarded for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Identified in plant species such as the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L. (yellow wolfberry), this compound is of growing interest for its potential therapeutic applications, particularly its antioxidant and anti-inflammatory properties.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1629852-63-6 | N/A |

| Molecular Formula | C22H28O14 | [1] |

| Molecular Weight | 516.45 g/mol | [1] |

| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid | N/A |

| Synonyms | 5-O-(3'-O-β-D-Glucopyranosylcaffeoyl)-quinic acid, 5-CQA-3'βG | [2] |

| Appearance | Not specified in literature; likely a powder | N/A |

| Solubility | Soluble in polar organic solvents and water | Inferred from extraction protocols |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated notable antioxidant and anti-inflammatory activities in in vitro studies. The following tables present the quantitative data from these investigations.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals.

| Assay | Activity | Source |

| 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) radical scavenging | Good scavenging capacity | [2] |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging | Relatively low scavenging capacity | [2] |

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Inflammatory Mediator | Concentration | % Inhibition / Effect | Source |

| Nitric Oxide (NO) | 50 µg/mL | Significant reduction | [2] |

| 100 µg/mL | Significant reduction | [2] | |

| 200 µg/mL | Significant reduction | [2] | |

| Tumor Necrosis Factor-α (TNF-α) | 50 µg/mL | Significant reduction | [2] |

| 100 µg/mL | Significant reduction | [2] | |

| 200 µg/mL | Significant reduction | [2] | |

| Interleukin-6 (IL-6) | 50 µg/mL | Significant reduction | [2] |

| 100 µg/mL | Significant reduction | [2] | |

| 200 µg/mL | Significant reduction | [2] |

Furthermore, treatment with this compound at concentrations of 50, 100, and 200 μg/mL was found to dose-dependently reduce the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells.

Proposed Mechanism of Anti-inflammatory Action: Signaling Pathways

While the precise signaling pathways modulated by this compound have not been explicitly elucidated, based on the known mechanisms of structurally related caffeoylquinic acid derivatives, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by LPS in macrophages.

The diagram below illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound.

Caption: General workflow for isolation and bioactivity screening.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark container.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample dilutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 10 µL of the sample dilutions to a 96-well microplate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Use Trolox as a positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Anti-inflammatory Assay in RAW264.7 Macrophages

Principle: This assay measures the ability of the compound to inhibit the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

-

-

Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of NO, TNF-α, and IL-6.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potent anti-inflammatory properties. The available data suggests its potential for development as a therapeutic agent for inflammatory conditions. Further in-depth studies are warranted to fully elucidate its mechanism of action, particularly the specific interactions with cellular signaling pathways, and to evaluate its efficacy and safety in in vivo models. This technical guide provides a solid foundation of the current knowledge to facilitate future research and development efforts.

References

A Technical Guide to the Spectroscopic and Biological Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in various plants, including those of the Ilex and Lycium genera. This document details its mass spectrometry and nuclear magnetic resonance characteristics, outlines relevant experimental protocols, and explores its biological activities, particularly its anti-inflammatory effects.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are the summarized data gathered from existing literature.

Mass Spectrometry (MS) Data

The molecular weight of this compound is 516.45 g/mol , corresponding to the molecular formula C₂₂H₂₈O₁₄. High-resolution mass spectrometry is crucial for its identification.

Table 1: Mass Spectrometry Data for this compound

| Ion Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Fragmentation Ions (m/z) | Reference |

| Negative | 515.1392 | [M-H]⁻ | 353, 191, 179 | [1][2] |

The fragmentation pattern is characteristic of caffeoylquinic acid glycosides. The ion at m/z 353 corresponds to the loss of the glucose moiety, resulting in the caffeoylquinic acid fragment. The ion at m/z 191 represents the quinic acid moiety, and the ion at m/z 179 corresponds to the caffeoyl moiety.

Nuclear Magnetic Resonance (NMR) Data

Precise ¹H and ¹³C NMR data for 5-O-(3'-O-β-D-glucopyranosyl)quinic acid has been reported in a study on the fruits of Lycium barbarum L. var. auranticarpum K. F. Ching. While the full spectral data from this specific study is not publicly available, detailed NMR data for a closely related isomer, (-)-3-O-(4-O-β-D-glucopyranosylcaffeoyl)quinic acid, isolated from the flower buds of Lonicera japonica, provides valuable comparative information.

Table 2: ¹H NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| 2 | 2.21, 2.37 | m | |

| 3 | 5.48 | m | |

| 4 | 4.29 | dd | 8.0, 3.0 |

| 5 | 4.45 | m | |

| 6 | 2.45, 2.56 | m | |

| Caffeoyl Moiety | |||

| 2' | 7.30 | d | 2.0 |

| 5' | 7.00 | d | 8.5 |

| 6' | 7.18 | dd | 8.5, 2.0 |

| 7' | 7.73 | d | 16.0 |

| 8' | 6.51 | d | 16.0 |

| Glucose Moiety | |||

| 1'' | 5.27 | d | 7.5 |

| 2'' | 3.68 | t | 8.0 |

| 3'' | 3.75 | t | 8.5 |

| 4'' | 3.65 | t | 9.0 |

| 5'' | 3.71 | m | |

| 6'' | 3.92, 4.05 | m |

Table 3: ¹³C NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]

| Position | Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | |

| 1 | 77.5 |

| 2 | 38.0 |

| 3 | 74.0 |

| 4 | 72.1 |

| 5 | 71.5 |

| 6 | 39.2 |

| 7 (COOH) | 179.8 |

| Caffeoyl Moiety | |

| 1' | 128.0 |

| 2' | 116.5 |

| 3' | 146.0 |

| 4' | 149.5 |

| 5' | 117.8 |

| 6' | 124.0 |

| 7' | 147.2 |

| 8' | 115.8 |

| 9' (C=O) | 169.5 |

| Glucose Moiety | |

| 1'' | 104.2 |

| 2'' | 75.8 |

| 3'' | 78.0 |

| 4'' | 72.0 |

| 5'' | 78.5 |

| 6'' | 63.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication of spectroscopic analysis. The following protocols are based on established methods for the analysis of caffeoylquinic acid derivatives.

1. Sample Preparation and Extraction

A standardized protocol for the extraction of this compound from plant material involves the following steps:

-

Lyophilization and Grinding: Plant material (e.g., fruits, leaves) is freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and then ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically methanol (B129727) or a methanol/water mixture, often with sonication to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Solid-Phase Extraction (SPE): The crude extract is often subjected to solid-phase extraction for preliminary purification and fractionation. A C18 cartridge is commonly used to separate compounds based on polarity.

2. High-Performance Liquid Chromatography (HPLC) for Isolation

For the isolation of the pure compound, preparative or semi-preparative HPLC is employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system is common, using a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, and (B) a polar organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 320-330 nm, which is the absorption maximum for caffeic acid derivatives.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified compound.

3. Mass Spectrometry (MS) Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the identification and characterization of this compound.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this class of compounds.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, is used to obtain accurate mass measurements.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to induce fragmentation of the parent ion and analyze the resulting fragment ions, which provides structural information.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

Experiments: A suite of NMR experiments is conducted:

-

¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the different structural moieties (quinic acid, caffeoyl, and glucose).

-

-

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory properties. Studies have shown that it can reduce the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

LPS-Induced Inflammatory Pathway and Inhibition

The diagram below illustrates the signaling cascade initiated by LPS and the potential points of inhibition by this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6. Caffeic acid derivatives have been shown to interfere with this pathway, potentially by inhibiting the binding of LPS to the TLR4/MD2 complex or by modulating downstream signaling components.

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.

References

The Occurrence of Glucosylated Caffeoylquinic Acids in Ilex Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the occurrence of caffeoylquinic acids (CQAs), with a special focus on their glucosylated derivatives, in various species of the Ilex genus. While the presence of mono-, di-, and tri-caffeoylquinic acids is well-documented and these compounds are abundant in species like Ilex paraguariensis (Yerba Mate), Ilex aquifolium (European Holly), and Ilex pubescens (Maodongqing), the specific investigation into their glucosylated forms is an emerging area of research.

Qualitative analysis of Argentinian maté (Ilex paraguariensis) has confirmed the presence of at least two caffeoyl-glucoside isomers. However, to date, the broader distribution of these glucosylated compounds across the Ilex genus and their quantitative levels have not been extensively reported in scientific literature. This guide, therefore, summarizes the available quantitative data for the more prevalent non-glucosylated caffeoylquinic acids to provide a foundational understanding of this class of compounds in Ilex. Furthermore, it details the established experimental protocols for the analysis of these phenolic compounds and illustrates the biosynthetic pathways and analytical workflows.

Quantitative Data on Caffeoylquinic Acids in Ilex Species

Due to the limited availability of quantitative data for glucosylated caffeoylquinic acids, the following table summarizes the concentrations of their more commonly reported non-glucosylated parent compounds in various Ilex species. This data serves as a strong indicator of the potential for finding glucosylated derivatives in these plants.

| Ilex Species | Plant Part | Compound | Concentration Range | Reference |

| Ilex paraguariensis | Leaves (beverage) | 3-O-caffeoylquinic acid (Neochlorogenic acid) | 122 - 242 µg/mL | [1] |

| 4-O-caffeoylquinic acid (Cryptochlorogenic acid) | 103 - 188 µg/mL | [1] | ||

| 5-O-caffeoylquinic acid (Chlorogenic acid) | 164 - 263 µg/mL | [1] | ||

| 3,5-di-O-caffeoylquinic acid | 103 - 167 µg/mL | [1] | ||

| 4,5-di-O-caffeoylquinic acid | 206 - 289 µg/mL | [1] | ||

| Ilex aquifolium | Leaves | Chlorogenic acid | ~9.58 mg/g | [2] |

| Neochlorogenic acid | ~1.38 mg/g | [2] | ||

| Cryptochlorogenic acid | ~0.64 mg/g | [2] | ||

| Ilex meserveae | Leaves | Chlorogenic acid | ~7.76 mg/g | [2] |

| Neochlorogenic acid | ~11.81 mg/g | [2] | ||

| Cryptochlorogenic acid | ~4.46 mg/g | [2] | ||

| Ilex pubescens | Leaves | 3,4-di-O-caffeoylquinic acid | Present | [3] |

| 3,5-di-O-caffeoylquinic acid | Present | [3] | ||

| 4,5-di-O-caffeoylquinic acid | Present | [3] | ||

| 3,4,5-tri-O-caffeoylquinic acid | Present | [3] |

Note: The presence of two unquantified caffeoyl-glucoside isomers has been reported in Ilex paraguariensis.

Experimental Protocols

The analysis of caffeoylquinic acids and their glucosylated derivatives in Ilex species typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Sample Preparation and Extraction

A representative protocol for the extraction of phenolic compounds from Ilex leaves is as follows:

-

Milling: Dried and powdered Ilex leaves (approximately 1 g) are homogenized to a fine powder.

-

Solvent Extraction: The powdered material is extracted with 20 mL of 80% aqueous methanol.

-

Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

-

Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

-

System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is typically used with:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program:

-

0-10 min: 10-25% B

-

10-30 min: 25-50% B

-

30-40 min: 50-10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at approximately 325 nm for caffeoylquinic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

-

Ionization Mode: ESI is typically performed in the negative ion mode for the analysis of phenolic acids.

-

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer can be used.

-

Data Acquisition: Data is acquired in full scan mode to identify the molecular ions of the compounds of interest. For structural elucidation, tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns. Glucosylated caffeoylquinic acids would be expected to show a neutral loss of a hexose (B10828440) residue (162 Da).

Visualizations

Biosynthetic Pathway of Glucosylated Caffeoylquinic Acids

References

- 1. HPLC-DAD-ESI/MS Identification and Quantification of Phenolic Compounds in Ilex paraguariensis Beverages and On-Line Evaluation of Individual Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid in Lycium barbarum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and analysis of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in Lycium barbarum (goji berry). This document outlines detailed experimental protocols, presents quantitative data, and visualizes the analytical workflow, serving as a critical resource for the exploration of this bioactive compound.

Introduction

Lycium barbarum, a member of the Solanaceae family, has been a cornerstone of traditional Chinese medicine for centuries, lauded for its diverse health benefits. Modern phytochemical research has identified a rich profile of bioactive constituents, including polysaccharides, carotenoids, and phenolic compounds. Among the phenolics, chlorogenic acids and their derivatives are of particular interest due to their antioxidant and other pharmacological activities. This guide focuses specifically on a glucosylated form of chlorogenic acid, (-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid, which has been identified in the fruits of Lycium barbarum. The addition of a glucosyl moiety can significantly alter the bioavailability and bioactivity of the parent compound, making its study a compelling area of research.

Quantitative Analysis

The concentration of this compound has been quantified in the dried fruits of Lycium barbarum var. auranticarpum. While data on other varieties and plant parts are limited, the existing findings provide a baseline for future comparative studies.

| Plant Material | Compound | Concentration (% of dry weight) | Analytical Method | Reference |

| Dried Fruits (Lycium barbarum var. auranticarpum) | (-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid | 0.0293 ± 0.0015 | HPLC | [1][2] |

Experimental Protocols

The successful identification and quantification of this compound from Lycium barbarum necessitates a multi-step approach, encompassing meticulous sample preparation, efficient extraction, and robust analytical techniques.

Sample Preparation

Proper preparation of Lycium barbarum samples is crucial to ensure the stability and accurate representation of the phytochemical profile.

-

Drying: Freshly harvested plant material (fruits or leaves) should be dried to a constant weight to prevent enzymatic degradation and microbial growth. Lyophilization (freeze-drying) at temperatures around -60°C for 24 hours is a preferred method to preserve thermolabile compounds[3]. Alternatively, shade drying at room temperature can be employed.

-

Grinding: The dried plant material is then ground into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient solvent extraction[3][4].

-

Storage: The powdered sample should be stored in airtight containers, protected from light and moisture, at 4°C or lower to maintain the integrity of the phenolic compounds[5].

Extraction of Phenolic Compounds

Several methods can be employed for the extraction of phenolic compounds from Lycium barbarum. Ultrasound-assisted extraction (UAE) is a highly efficient technique that utilizes acoustic cavitation to enhance solvent penetration and mass transfer.

-

Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used for the extraction of polyphenols[4]. Deep eutectic solvents (DESs), such as a 1:2 molar mixture of choline (B1196258) chloride and p-toluene sulfonic acid, have also been shown to be highly effective[5].

-

Ultrasound-Assisted Extraction (UAE) Protocol:

-

Combine the powdered Lycium barbarum sample with the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:50 g/mL).

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasonic waves at a controlled frequency and power for a defined period (e.g., 30-60 minutes).

-

Maintain a constant temperature during extraction (e.g., 40-60°C).

-

After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

-

The extract can be concentrated under reduced pressure for further analysis.

-

Purification (Optional)

For the isolation of specific compounds or to reduce matrix interference, a purification step can be incorporated.

-

Solid-Phase Extraction (SPE): The crude extract can be passed through a polymeric solid-phase extraction cartridge to enrich the phenolic fraction and remove interfering substances[6].

-

Column Chromatography: Techniques like macroporous resin column chromatography or Sephadex LH-20 gel chromatography can be used for further fractionation and purification of the target compound[7].

Analytical Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the separation, identification, and quantification of phenolic compounds.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the separation of chlorogenic acids and their derivatives[8][9].

-

Mobile Phase: A gradient elution using a binary solvent system is common. For instance, Solvent A could be 0.1% formic acid in water, and Solvent B could be acetonitrile.

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity. An example gradient is as follows: 0-4 min, 5-8% B; 4-5 min, 8-100% B; 5-7 min, 100% B; 7-8 min, 100-5% B; 8-11 min, 5% B[10].

-

Detection: A Diode Array Detector (DAD) can be used to monitor the effluent at specific wavelengths (e.g., 280 nm and 325 nm for phenolic acids)[9].

-

-

Mass Spectrometry (MS) for Structural Confirmation:

-

Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides definitive structural information.

-

Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenolic compounds[3].

-

By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the structure of this compound can be confirmed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

For the unambiguous structural identification of isolated compounds, 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are indispensable.

-

Visualizing the Workflow and Compound Structure

To aid in the understanding of the experimental process and the relationships between the key chemical moieties, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational framework for the identification and analysis of this compound in Lycium barbarum. The detailed protocols and compiled data serve as a valuable starting point for further research into the distribution, bioactivity, and potential applications of this and other related phenolic compounds in this medicinally important plant. Further studies are encouraged to expand the quantitative data across different Lycium species and cultivars and to fully elucidate the pharmacological profile of this glucosylated chlorogenic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-5-O-(3-O-β-d-Glucopyranosylcaffeoyl)-quinic acid from the fruits of Lycium barbarum L. var. auranticarpum K. F. Ching: Purification, identification and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Analysis of the Phenolic Profile of Lycium barbarum L. Fruits from Different Regions in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans [mdpi.com]

- 10. A New Segmented Gradient HPLC-DAD and Spectra Index Plots for Measuring Caffeine and Chlorogenic Acid in Dark and Green Coffees - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Relationship Between Chlorogenic Acid and its Glucosylated Forms for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, comparative bioactivities, and signaling pathways of chlorogenic acid and its glucosylated derivatives, offering insights for future research and therapeutic applications.

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, has garnered significant attention for its diverse health-promoting properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1][2]. These therapeutic potentials have spurred interest in developing CGA as a nutraceutical or pharmacological agent. However, its application can be limited by factors such as stability and bioavailability. Glucosylation, the enzymatic attachment of a glucose moiety, presents a promising strategy to modulate the physicochemical and biological properties of CGA. This technical guide provides a comprehensive overview of the relationship between chlorogenic acid and its glucosylated forms (CHG), focusing on their synthesis, comparative biological activities, and underlying molecular mechanisms.

Chemical Structures and Biosynthesis

Chlorogenic acid is an ester formed between caffeic acid and quinic acid[1]. The glucosylated forms of chlorogenic acid are derivatives where one or more glucose molecules are attached to the parent CGA structure.

Biosynthesis of Chlorogenic Acid

The biosynthesis of CGA in plants is a well-characterized process involving several key enzymes in the phenylpropanoid pathway[3][4]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a central intermediate. This is then converted to caffeoyl-CoA, which is subsequently esterified with quinic acid to form chlorogenic acid.

Enzymatic Synthesis of Chlorogenic Acid Glucosides

Glucosylated forms of chlorogenic acid can be synthesized enzymatically. One reported method utilizes dextransucrase from Leuconostoc mesenteroides in a transglycosylation reaction with sucrose (B13894) as the glucose donor[5][6][7][8]. This process yields chlorogenic acid glucoside (CHG), which exhibits modified physicochemical properties.

Comparative Physicochemical and Biological Properties

Glucosylation significantly alters the properties of chlorogenic acid, impacting its solubility, stability, and biological activity.

Physicochemical Properties

The addition of a glucose moiety generally increases the water solubility and stability of phenolic compounds. Studies have shown that enzymatically synthesized chlorogenic acid glucoside (CHG) possesses a 65% increase in water solubility and a 2-fold greater resistance to browning compared to its non-glucosylated counterpart[5][7].

Antioxidant Activity

Both chlorogenic acid and its glucosylated form exhibit antioxidant properties. However, the glucosylation can modulate this activity. One study reported that CHG displayed stronger inhibition of lipid peroxidation compared to CGA[5][7]. Quantitative data directly comparing the antioxidant capacities of CGA and its various glucosylated forms using standardized assays are still emerging.

| Compound | Antioxidant Assay | IC50 Value | Reference |

| Chlorogenic Acid | Lipid Peroxidation Inhibition | 0.0074 mg/ml | [9] |

| Chlorogenic Acid Glucoside | Lipid Peroxidation Inhibition | Stronger inhibition than CGA (specific IC50 not reported) | [5][7] |

Table 1: Comparative Antioxidant Activity of Chlorogenic Acid and its Glucoside.

Bioavailability and Metabolism

The bioavailability of chlorogenic acid is relatively low, with a significant portion being metabolized by the gut microbiota before absorption[10]. The impact of glucosylation on the bioavailability of chlorogenic acid is a critical area of ongoing research. It is hypothesized that the glucose moiety may influence the absorption and metabolic fate of the molecule, potentially altering its pharmacokinetic profile. In vivo pharmacokinetic studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) of chlorogenic acid glucosides.

Signaling Pathways

Chlorogenic acid is known to exert its biological effects through the modulation of several key signaling pathways, including the Nrf2 and AMPK pathways. The influence of glucosylation on these interactions is an area of active investigation.

Nrf2 Signaling Pathway

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Chlorogenic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes[1][11][12][13][14]. This activation is thought to be a primary mechanism behind CGA's antioxidant and anti-inflammatory effects. While direct comparative studies are limited, it is plausible that glucosylation could modify the interaction of CGA with components of the Nrf2 pathway, thereby altering its activation potential.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Activation of AMPK by chlorogenic acid has been linked to its beneficial effects on glucose and lipid metabolism[15][16]. CGA-mediated AMPK activation can lead to increased glucose uptake in skeletal muscle and reduced hepatic glucose production. The effect of glucosylation on the ability of CGA to activate AMPK and influence downstream metabolic processes is a promising avenue for research in the development of novel therapeutics for metabolic disorders.

Experimental Protocols

Enzymatic Synthesis and Purification of Chlorogenic Acid Glucoside

This protocol is based on the enzymatic transglycosylation method using dextransucrase.

Materials:

-

Chlorogenic acid

-

Sucrose

-

Dextransucrase from Leuconostoc mesenteroides

-

Sodium acetate (B1210297) buffer (pH 5.2)

-

Butanol

-

Silica (B1680970) gel for column chromatography

-

Water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: Dissolve chlorogenic acid and sucrose in sodium acetate buffer. Add dextransucrase to initiate the reaction. The optimal concentrations of substrates and enzyme should be determined empirically but can be based on reported values (e.g., 320 mM chlorogenic acid, 365 mM sucrose, and 0.96 U/mL dextransucrase)[7].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).

-

Reaction Termination and Extraction: Terminate the reaction by heat inactivation of the enzyme. Extract the reaction mixture with butanol to partition the chlorogenic acid glucoside into the organic phase, leaving unreacted sugars and the enzyme in the aqueous phase[6].

-

Purification:

-

Silica Gel Chromatography: Concentrate the butanol extract and apply it to a silica gel column. Elute with a gradient of acetonitrile in water to separate the chlorogenic acid glucoside from unreacted chlorogenic acid and other byproducts.

-

Preparative HPLC: For higher purity, subject the fractions containing the glucoside to preparative HPLC.

-

Workflow Diagram:

References

- 1. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic synthesis of chlorogenic acid glucoside using dextransucrase and its physical and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy | PLOS One [journals.plos.org]

- 12. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Caffeoylquinic Acid Derivatives in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoylquinic acids (CQAs) are a significant class of phenolic esters widely distributed throughout the plant kingdom.[1][2] As key secondary metabolites, they play indispensable roles in plant physiology, including growth, development, and defense against a multitude of biotic and abiotic stressors.[1][3] Synthesized via the phenylpropanoid pathway, these compounds, with 5-O-caffeoylquinic acid (chlorogenic acid) being the most predominant form, act as potent antioxidants, UV protectants, and defense agents against pathogens and herbivores.[1][2] This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and metabolic significance of CQA derivatives. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams of their core metabolic and signaling pathways to support advanced research and development.

Introduction to Caffeoylquinic Acids

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid.[1] There are numerous isomers, including mono- and di-caffeoylquinic acids, which differ by the position and number of caffeoyl groups esterified to the quinic acid core.[1][4] The most common isomers include 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid).[1][4] These compounds are central to a plant's defense system and overall metabolic health, contributing to responses against pathogens, pests, and environmental challenges like cold and UV radiation by scavenging reactive oxygen species (ROS).[1][2] Their broad-spectrum biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, also make them of great interest for pharmacological and industrial applications.[1][2][5][6][7]

Biosynthesis of Caffeoylquinic Acid Derivatives

The synthesis of CQA derivatives is an integral part of the broader phenylpropanoid pathway, a major route for secondary metabolite production in plants.[3] The pathway begins with the amino acid L-phenylalanine.

Core Biosynthetic Steps:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[8]

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

-

Esterification and Hydroxylation: From p-coumaroyl-CoA, the pathway can proceed through several routes, with the most prevalent involving hydroxycinnamoyl-CoA transferases (HCT/HQT) and hydroxylases (C3'H).[1][8][9]

-

Route 1 (via HQT): Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) condenses p-coumaroyl-CoA with quinic acid to form p-coumaroyl quinate. This intermediate is then hydroxylated by p-coumaroyl 3'-hydroxylase (C3'H) to yield 5-O-caffeoylquinic acid (5-CQA).[1][9]

-

Route 2 (via HCT): Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) can esterify p-coumaroyl-CoA with shikimate. The resulting p-coumaroyl shikimate is hydroxylated by C3'H to caffeoyl shikimate. HCT then exchanges shikimate for CoA to form caffeoyl-CoA, which is finally esterified with quinic acid by HQT to produce 5-CQA.[1]

-

5-CQA serves as a central precursor for the synthesis of other CQA isomers and more complex di-CQAs.[1][2] The expression of key genes like PAL, 4CL, HCT, and HQT is tightly regulated by transcription factors (e.g., MYB, WRKY) and environmental stimuli.[1][2]

Caption: Core biosynthetic pathway for 5-O-caffeoylquinic acid (5-CQA).

Biological Roles in Plant Metabolism

Antioxidant Activity and ROS Scavenging

A primary role of CQA derivatives is to function as potent antioxidants. Abiotic stresses such as drought, salinity, high light, and extreme temperatures lead to the overproduction of Reactive Oxygen Species (ROS), which cause oxidative damage to cellular components.[10][11] CQAs mitigate this damage by scavenging ROS like H₂O₂ and O₂⁻.[1] This protective mechanism is crucial for maintaining cellular homeostasis and enhancing plant tolerance to environmental stress.[1][2][10]

Defense Against Biotic Stress

CQAs are integral to plant defense against pathogens and herbivores.

-

Pathogens: Upon pathogen attack, plants often accumulate phenolic compounds, including CQAs, at the site of infection.[12] These compounds can act as antimicrobial agents. For example, caffeic acid has been shown to inhibit the growth of the bacterial pathogen Ralstonia solanacearum and damage its cell membrane.[12] The accumulation of CQAs is often linked to the activation of defense-related enzymes like phenylalanine ammonia-lyase (PAL).[12]

-

Herbivores: CQAs can act as anti-feedants, deterring insects and other herbivores. Their astringent taste and ability to bind to proteins can reduce the nutritional value of plant tissues, making them less palatable to pests.[1][2]

Response to Abiotic Stress

Plants modulate their CQA levels in response to various abiotic stressors.

-

UV Radiation: CQAs accumulate in epidermal cells where they absorb harmful UV-B radiation, protecting underlying tissues from DNA damage. This function is critical for plants growing at high altitudes or in areas with high sun exposure.[1]

-

Drought and Salinity: Drought and salinity stress trigger an increase in the expression of CQA biosynthesis genes and enhance the activity of antioxidant enzymes.[10] This accumulation helps protect cells against oxidative stress induced by water deficit and ion toxicity.[10][11] For example, wounding and drying of chicory roots after harvest can lead to a significant increase in CQA content, with levels increasing up to 2.4-fold.[13]

-

Temperature Stress: Cold stress can induce the accumulation of CQAs, which helps mitigate cellular damage by scavenging ROS.[1]

Quantitative Data Summary

The concentration of CQA derivatives varies significantly among plant species, tissues, and environmental conditions.

Table 1: Concentration of Chlorogenic Acid (CGA) in Various Plant Tissues

| Plant Species | Tissue | Concentration Range | Reference |

| Apple (Malus domestica) | Fruit | 0.41–1.16 mg/g | [4] |

| Tomato (Solanum lycopersicum) | Fruit | 21.30–240.16 µg/g (DW) | [4] |

| Eggplant (Solanum melongena) | Pulp | 1.4–28.0 mg/g | [4] |

| Carrot (Daucus carota) | Root | 0.3–18.8 mg/g | [4] |

| Green Tea (Camellia sinensis) | Leaf | 219.49–250.41 µg/g | [4] |

| Gynura procumbens | Leaf | Higher than stem | [14] |

| Gynura procumbens | Stem | Lower than leaf | [14] |

DW = Dry Weight

Table 2: Impact of Abiotic Stress on CQA Derivative Levels

| Plant Species | Stressor | CQA Derivative | Observed Change | Reference |

| Forced Chicory Roots | Post-harvest drying (30°C) | Total CQAs | 2.4-fold increase | [13] |

| Forced Chicory Roots | Post-harvest drying (30°C, 24h) | 5-CQA | 1.4-fold increase | [13] |

| Forced Chicory Roots | Post-harvest drying (30°C, 24h) | diCQAs | 1.85-fold increase | [13] |

| Bean Cultivars | Drought Stress | Caffeic Acid | Increased biosynthesis gene expression | [10] |

| Coffee Plants | Heat Stress | Hemicellulose | Increased content | [15] |

| Coffee Plants | Heat Stress | Pectin | ~50% decrease | [15] |

Table 3: Antioxidant Activity of Caffeic Acid and Related Compounds

| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |

| Caffeic Acid | ABTS | 1.59 ± 0.06 | [16] |

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [16] |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [16] |

| Quercetin | ABTS | 1.89 ± 0.33 | [16] |

IC₅₀ is the concentration required to achieve 50% of the maximum radical scavenging activity.

Key Experimental Protocols

Extraction and Quantification of CQA Derivatives by HPLC

This protocol outlines a general method for the extraction and analysis of CQAs from plant tissue using High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for CQA extraction and HPLC analysis.

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material to halt metabolic activity and preserve chemical integrity. Grind the lyophilized tissue into a fine, homogenous powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet solid debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.[14]

-

HPLC Analysis:

-

Column: Phenyl-hexyl or C18 reversed-phase column.[14]

-

Mobile Phase: A gradient of acidified water (e.g., 0.1-0.25% acetic or phosphoric acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B).[14][17][18][19]

-

Detection: Diode Array Detector (DAD) or UV detector set to a wavelength of ~320-330 nm, which is the absorption maximum for CQAs.[14][18][19][20]

-

Quantification: Create a calibration curve using certified standards of CQA isomers (e.g., 5-CQA, 3,5-diCQA).[19] Identify peaks in the sample chromatogram by comparing retention times and UV spectra with the standards.[18]

-

Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the plant extract and a standard antioxidant (e.g., Trolox, Ascorbic Acid).

-

In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[21]

-

Incubate the plate in the dark at room temperature for 30 minutes.[22]

-

Measure the absorbance at ~515-517 nm using a microplate reader.[22]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[23]

-

Dilute the ABTS•⁺ solution with methanol or ethanol (B145695) to an absorbance of ~0.70 at 734 nm.[23]

-

Add a small volume of the plant extract (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

-

After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[23]

-

Quantify the activity by comparing the results to a standard curve prepared with Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).[23]

Signaling and Regulation

The production of CQA derivatives is a highly regulated process, often initiated in response to external stimuli.

Caption: Stress-induced signaling for CQA biosynthesis and defense.